molecular formula C28H30N6O3 B2612870 8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-36-3

8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B2612870
CAS番号: 896294-36-3
分子量: 498.587
InChIキー: AVCNREUNFVOMSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Receptor Affinity and Phosphodiesterase Inhibition

The compound has been explored for its affinity towards serotonin (5-HT) receptors and phosphodiesterase (PDE) inhibition. It exhibits potent ligand activity for 5-HT1A receptors, suggesting potential applications in the development of anxiolytic and antidepressant agents. The compound's effects on PDE4B and PDE10A inhibitors have also been identified, indicating its relevance in studying neurological and psychiatric disorders. The synthesis and pharmacological evaluation of related imidazo[2,1-f]purine-2,4-dione derivatives have highlighted their significant anxiolytic-like activity and comparable antidepressant effects to established medications in preclinical models (Zagórska et al., 2009); (Zagórska et al., 2016).

Structure-Activity Relationship (SAR) Studies

SAR studies involving arylpiperazinylalkyl derivatives of purine-diones, including imidazo[2,1-f]purine-2,4-dione, have identified compounds with significant serotoninergic and dopaminergic receptor activity. These studies provide a foundation for the development of new therapeutic agents with antidepressant and anxiolytic-like activities. Molecular modeling has further elucidated the importance of substituents at specific positions for receptor affinity and selectivity, emphasizing the compound's role in advancing psychopharmacology research (Zagórska et al., 2015).

Antagonistic Activity on Adenosine Receptors

The compound's framework has contributed to the identification of potent and selective antagonists for the A3 adenosine receptor. These findings have significant implications for therapeutic strategies targeting cardiovascular and inflammatory diseases, demonstrating the compound's versatility in drug discovery across different therapeutic areas (Baraldi et al., 2005).

Anticancer Activity

Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research underscores the potential of imidazo[2,1-f]purine-2,4-dione derivatives in the development of new anticancer agents, expanding the compound's applicability to oncology (Liu et al., 2018).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 2-ethylphenyl, 2-morpholinoethyl, and phenyl groups.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "methyl 3-bromopropionate", "2-ethylphenylboronic acid", "2-morpholinoethanol", "phenylboronic acid", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-amino-6-chloropurine with methyl 3-bromopropionate and 2-morpholinoethanol in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Synthesis of 8-(2-morpholinoethyl)-1-methyl-3-(2-nitroethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reducing the nitro group of the product obtained in step 1 using palladium on carbon and hydrogen gas.", "Step 3: Synthesis of 8-(2-morpholinoethyl)-1-methyl-3-(2-bromoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting the product obtained in step 2 with ethyl 2-bromoacetate in the presence of potassium carbonate in tetrahydrofuran.", "Step 4: Synthesis of 8-(2-ethylphenyl)-1-methyl-3-(2-bromoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting the product obtained in step 3 with 2-ethylphenylboronic acid in the presence of palladium acetate and tri(o-tolyl)phosphine in tetrahydrofuran.", "Step 5: Synthesis of 8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting the product obtained in step 4 with phenylboronic acid in the presence of palladium acetate and tri(o-tolyl)phosphine in tetrahydrofuran.", "Step 6: Purification of the final product by recrystallization from diethyl ether and water." ] }

CAS番号

896294-36-3

分子式

C28H30N6O3

分子量

498.587

IUPAC名

6-(2-ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C28H30N6O3/c1-3-20-9-7-8-12-22(20)34-23(21-10-5-4-6-11-21)19-33-24-25(29-27(33)34)30(2)28(36)32(26(24)35)14-13-31-15-17-37-18-16-31/h4-12,19H,3,13-18H2,1-2H3

InChIキー

AVCNREUNFVOMSD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。